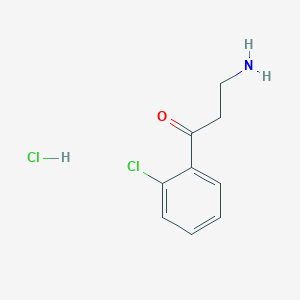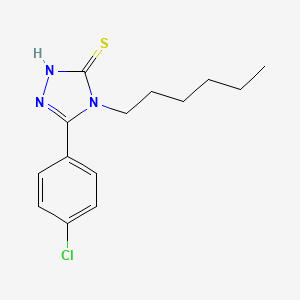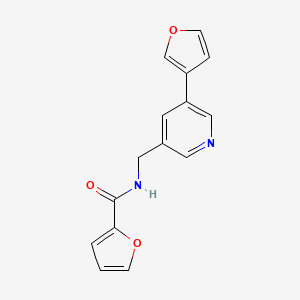
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compound I found is "2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride" . It’s a powder with a molecular weight of 220.1 and a melting point of 220-222°C .
Molecular Structure Analysis
Again, the closest compound I found is "2-Amino-1-(3-chlorophenyl)-1-propanol" . Its molecular formula is C9H12ClNO .Physical And Chemical Properties Analysis
The “2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride” has a melting point of 220-222°C and is stored at room temperature .Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride and related compounds have been extensively studied for their spectroscopic and structural properties. For example, Kuś et al. (2016) performed a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride, using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography (Kuś, Kuś, Książek, Pieprzyca, & Rojkiewicz, 2016). These studies are crucial for the identification and understanding of these compounds in various scientific contexts.
Pharmacological Applications
Some derivatives of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride have been explored for their pharmacological applications. For instance, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, which is a variant of this compound, indicating potential for development as pharmacological research tools and drug leads (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Chemical Synthesis and Modification
The chemical synthesis and modification of 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride and its analogs have been a subject of interest. Papoyan et al. (2011) synthesized new derivatives via aminomethylation and studied their anticonvulsive activities (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011). Such studies contribute to the understanding of the compound's versatility and potential for medical applications.
Structural and Energetic Aspects
Maccaroni et al. (2012) examined the crystalline forms of bupropion hydrochloride, which is structurally related to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride, to understand its stability and molecular conformations (Maccaroni, Malpezzi, Famulari, & Masciocchi, 2012). These insights are valuable for the development of stable and effective pharmaceutical formulations.
Antidepressant Potential
Research has also explored the antidepressant potential of compounds structurally similar to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride. Clark et al. (1979) investigated substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents, highlighting the therapeutic possibilities of these compounds (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).
Corrosion Inhibition
In the field of materials science, research has been conducted on the use of compounds related to 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride as corrosion inhibitors. Gupta et al. (2017) synthesized α-aminophosphonates with chlorophenyl groups and studied their effectiveness in preventing corrosion, indicating the compound's utility beyond pharmacological applications (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-1-(2-chlorophenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-6-11;/h1-4H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVKEQBLLXMRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2470142.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470143.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)
![N-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2470147.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)



![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2470160.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2470161.png)